5a-Pregnane-3,20-dione 5a-Pregnane-3,20-dione 5α-Dihydroprogesterone (5α-DHP) is a progesterone receptor agonist and metabolite of progesterone. It is formed from progesterone by 5α-reductase. It induces gene expression mediated by the progesterone receptor (PR) in reporter assays using HepG2 cells expressing equine PR or human PR (EC50s = 14 and 23.1 nM, respectively). 5α-DHP (0.7 mg/kg) maintains equine pregnancy in the absence of luteal progesterone. It increases proliferation of C4HD murine mammary cells when used at a concentration of 1 µM and induces tumor formation in a C4HD mouse model of tumorigenesis in a dose-dependent manner. 5α-DHP levels increase locally following spinal cord injury or traumatic brain injury in rats and ischemic brain injury in mice.
5alpha-pregnane-3,20-dione is a C21-steroid hormone that is 5alpha-pregnane substituted by oxo groups at positions 3 and 20. It is a metabolite of progestrone. It has a role as a human metabolite and a progestogen. It is a 20-oxo steroid, a C21-steroid hormone and a 3-oxo-5alpha-steroid. It derives from a progesterone. It derives from a hydride of a 5alpha-pregnane.
5alpha-Pregnane-3, 20-dione, also known as 5-alpha-dihydroprogesterone or 3, 20-allopregnanedione, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Thus, 5alpha-pregnane-3, 20-dione is considered to be a steroid lipid molecule. 5alpha-Pregnane-3, 20-dione exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 5alpha-Pregnane-3, 20-dione has been found in human hepatic tissue and testicle tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, 5alpha-pregnane-3, 20-dione is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 5alpha-pregnane-3, 20-dione is involved in the steroidogenesis pathway. 5alpha-Pregnane-3, 20-dione is also involved in several metabolic disorders, some of which include 11-beta-hydroxylase deficiency (cyp11b1), adrenal hyperplasia type 5 or congenital adrenal hyperplasia due to 17 Alpha-hydroxylase deficiency, 17-alpha-hydroxylase deficiency (cyp17), and 21-hydroxylase deficiency (cyp21).
A biologically active 5-alpha-reduced metabolite of plasma PROGESTERONE. It is the immediate precursor of 5-alpha-pregnan-3-alpha-ol-20-one (ALLOPREGNANOLONE), a neuroactive steroid that binds with GABA(A) RECEPTOR.
Brand Name: Vulcanchem
CAS No.: 566-65-4
VCID: VC20863504
InChI: InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17+,18-,19-,20-,21+/m0/s1
SMILES: CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol

5a-Pregnane-3,20-dione

CAS No.: 566-65-4

Cat. No.: VC20863504

Molecular Formula: C21H32O2

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

5a-Pregnane-3,20-dione - 566-65-4

Specification

Description 5α-Dihydroprogesterone (5α-DHP) is a progesterone receptor agonist and metabolite of progesterone. It is formed from progesterone by 5α-reductase. It induces gene expression mediated by the progesterone receptor (PR) in reporter assays using HepG2 cells expressing equine PR or human PR (EC50s = 14 and 23.1 nM, respectively). 5α-DHP (0.7 mg/kg) maintains equine pregnancy in the absence of luteal progesterone. It increases proliferation of C4HD murine mammary cells when used at a concentration of 1 µM and induces tumor formation in a C4HD mouse model of tumorigenesis in a dose-dependent manner. 5α-DHP levels increase locally following spinal cord injury or traumatic brain injury in rats and ischemic brain injury in mice.
5alpha-pregnane-3,20-dione is a C21-steroid hormone that is 5alpha-pregnane substituted by oxo groups at positions 3 and 20. It is a metabolite of progestrone. It has a role as a human metabolite and a progestogen. It is a 20-oxo steroid, a C21-steroid hormone and a 3-oxo-5alpha-steroid. It derives from a progesterone. It derives from a hydride of a 5alpha-pregnane.
5alpha-Pregnane-3, 20-dione, also known as 5-alpha-dihydroprogesterone or 3, 20-allopregnanedione, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Thus, 5alpha-pregnane-3, 20-dione is considered to be a steroid lipid molecule. 5alpha-Pregnane-3, 20-dione exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 5alpha-Pregnane-3, 20-dione has been found in human hepatic tissue and testicle tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, 5alpha-pregnane-3, 20-dione is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 5alpha-pregnane-3, 20-dione is involved in the steroidogenesis pathway. 5alpha-Pregnane-3, 20-dione is also involved in several metabolic disorders, some of which include 11-beta-hydroxylase deficiency (cyp11b1), adrenal hyperplasia type 5 or congenital adrenal hyperplasia due to 17 Alpha-hydroxylase deficiency, 17-alpha-hydroxylase deficiency (cyp17), and 21-hydroxylase deficiency (cyp21).
A biologically active 5-alpha-reduced metabolite of plasma PROGESTERONE. It is the immediate precursor of 5-alpha-pregnan-3-alpha-ol-20-one (ALLOPREGNANOLONE), a neuroactive steroid that binds with GABA(A) RECEPTOR.
CAS No. 566-65-4
Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
IUPAC Name (5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17+,18-,19-,20-,21+/m0/s1
Standard InChI Key XMRPGKVKISIQBV-BJMCWZGWSA-N
Isomeric SMILES CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C
SMILES CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Canonical SMILES CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Melting Point 200°C

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